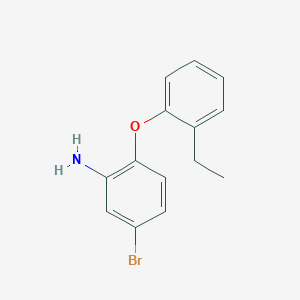

5-Bromo-2-(2-ethylphenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-ethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(15)9-12(14)16/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBPYSHPPAXSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a feasible synthetic pathway for 5-Bromo-2-(2-ethylphenoxy)aniline. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust two-step approach based on well-established and analogous chemical transformations. The proposed pathway involves an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to yield the final aniline product. This document offers comprehensive experimental protocols, quantitative data from analogous reactions, and detailed workflow diagrams to assist researchers in the preparation of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps, starting from commercially available 2,4-dibromonitrobenzene and 2-ethylphenol.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The initial step involves a copper-catalyzed Ullmann condensation between 2,4-dibromonitrobenzene and 2-ethylphenol. This reaction selectively forms the C-O bond at the more reactive 2-position of the dibromonitrobenzene, influenced by the electron-withdrawing nitro group.

Step 2: Reduction of the Nitro Group

The intermediate, 5-bromo-2-(2-ethylphenoxy)nitrobenzene, is then subjected to a reduction reaction to convert the nitro group into the primary amine, yielding the target compound, this compound. A classic and effective method for this transformation is the use of iron powder in an acidic medium.

Data Presentation

The following tables summarize representative quantitative data for the key transformations, based on analogous reactions reported in the literature.

Table 1: Quantitative Data for Ullmann Condensation of Aryl Halides with Phenols

| Entry | Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenol | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | - | >98 |

| 2 | Aryl Iodide/Bromide | Phenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | - | - | High |

| 3 | Aryl Bromide | Phenol | CuIPPh₃ | K₂CO₃ | Toluene | 110 | - | Moderate to Good |

Table 2: Quantitative Data for the Reduction of Aromatic Nitro Compounds

| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Nitrobenzene derivative | Fe / AcOH | Ethanol | 100 | 2 | High |

| 2 | Nitrobenzene derivative | Fe / NH₄Cl | Ethanol/Water | Reflux | - | High |

| 3 | Nitrobenzene | Fe / HCl | - | Reflux | 0.33 | High |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)nitrobenzene via Ullmann Condensation

This protocol is adapted from established procedures for copper-catalyzed O-arylation of phenols.[1]

-

Materials:

-

2,4-Dibromonitrobenzene

-

2-Ethylphenol

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

An oven-dried screw-cap test tube with a magnetic stir bar

-

-

Procedure:

-

To the oven-dried screw-cap test tube, add 2,4-dibromonitrobenzene (1.0 mmol), 2-ethylphenol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous DMSO (4 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-2-(2-ethylphenoxy)nitrobenzene.

-

Step 2: Synthesis of this compound by Nitro Group Reduction

This protocol is based on the well-established Bechamp reduction using iron and an acid.[2][3]

-

Materials:

-

5-Bromo-2-(2-ethylphenoxy)nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl) or Acetic Acid (AcOH)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

A round-bottom flask with a reflux condenser

-

-

Procedure:

-

In the round-bottom flask, dissolve 5-bromo-2-(2-ethylphenoxy)nitrobenzene (1.0 mmol) in ethanol (15 mL).

-

Add iron powder (4.0 mmol).

-

To this suspension, add acetic acid (7.5 mL) or a catalytic amount of concentrated HCl. The addition may be exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further by column chromatography on silica gel.

-

Mandatory Visualization

References

Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-ethylphenoxy)aniline

For: Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties of 5-Bromo-2-(2-ethylphenoxy)aniline. These values were calculated using computational models and should be used as estimations.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₄BrNO | - |

| Molecular Weight | 292.17 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 4.5 - 5.0 | Indicates high lipophilicity and likely poor aqueous solubility. |

| Aqueous Solubility | Low | Consistent with the high predicted logP value. |

| pKa (most basic) | 2.5 - 3.5 (Amine) | The aniline amine is expected to be weakly basic. |

| Boiling Point | > 350 °C | Estimated, likely to decompose at atmospheric pressure. |

| Melting Point | Not readily predictable | Highly dependent on crystal lattice energy. |

General Experimental Protocols

The synthesis and characterization of a novel compound like this compound would typically follow established organic chemistry methodologies. Below are representative protocols.

Synthesis via Ullmann Condensation

The formation of the diaryl ether linkage in this compound is commonly achieved through a copper-catalyzed C-O cross-coupling reaction, known as the Ullmann condensation.[1][2][3][4]

Reaction Scheme:

-

Starting Materials: 2,5-dibromoaniline and 2-ethylphenol

-

Catalyst: Copper(I) salt (e.g., CuI)

-

Base: A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent: A high-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))

General Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromoaniline (1 equivalent), 2-ethylphenol (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).

-

Add a suitable volume of NMP to the vessel.

-

The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours to days, while the reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is then washed with water and brine to remove the base and solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Characterization Protocols

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[5][6][7][8][9]

General Procedure for ¹H and ¹³C NMR:

-

A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the structure of the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[10][11][12][13][14]

General Procedure for Electrospray Ionization (ESI) MS:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source of the mass spectrometer.

-

The mass spectrum is acquired, which should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 292.17 for C₁₄H₁₄BrNO. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The melting point is a key physical property that can indicate the purity of a crystalline solid.[15][16][17][18][19]

General Procedure:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature range over which the solid melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: A flowchart of the synthesis and characterization process.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. rsc.org [rsc.org]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. uab.edu [uab.edu]

- 14. biocompare.com [biocompare.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. pennwest.edu [pennwest.edu]

- 18. westlab.com [westlab.com]

- 19. thinksrs.com [thinksrs.com]

In-Depth Technical Guide: 5-Bromo-2-(2-ethylphenoxy)aniline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxyaniline scaffold is of significant interest in medicinal chemistry. Halogenated derivatives, in particular, are explored for their potential to modulate biological targets through specific interactions. This guide will delve into the synthesis of such diaryl ethers and explore their interactions with enzymes like Cytochrome P450 2B6 (CYP2B6) and their potential as Heat Shock Protein 90 (HSP90) inhibitors.

Chemical Structure and Properties

The generalized structure of 5-Bromo-2-(phenoxy)aniline derivatives consists of a bromine atom at the 5-position of the aniline ring and a phenoxy group at the 2-position. The specific compound of interest, 5-Bromo-2-(2-ethylphenoxy)aniline, features an ethyl group at the ortho position of the phenoxy ring.

Structure of this compound:

Physicochemical and Spectral Data of Analogous Compounds

Quantitative data for a range of substituted bromo-phenoxyaniline derivatives are summarized below to provide a reference for the expected properties of the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-Bromo-2-methoxyaniline | 6358-77-6 | C₇H₈BrNO | 202.05 | 94-98 | |

| 5-Bromo-2-(trifluoromethoxy)aniline | 886762-08-9 | C₇H₅BrF₃NO | 272.02 | Liquid | |

| 5-Bromo-2-(2-fluorophenoxy)aniline | 946700-02-3 | C₁₂H₉BrFNO | 282.11 | Not available | [1] |

| 5-Bromo-2-[3-(dimethylamino)phenoxy]aniline | 946665-07-2 | C₁₄H₁₅BrN₂O | 307.19 | Not available | [2] |

| 5-bromo-2-[2-(propan-2-yl)phenoxy]aniline | Not available | C₁₅H₁₆BrNO | 306.20 | Not available | [3] |

Experimental Protocols

The synthesis of this compound and its analogs typically involves the formation of a diaryl ether linkage. Common methods include copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions.

General Synthesis of 5-Bromo-2-phenoxyaniline Derivatives via Ullmann Condensation

This protocol is adapted from established methods for the synthesis of diaryl ethers.

Reaction Scheme:

Materials:

-

5-Bromo-2-iodoaniline

-

Substituted phenol (e.g., 2-ethylphenol)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction flask, add 5-Bromo-2-iodoaniline (1.0 eq), the substituted phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous DMF or DMSO via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay: CYP2B6 Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory potential of phenoxyaniline analogs on human CYP2B6 activity, adapted from a published study.[4][5]

Materials:

-

Recombinant human CYP2B6 enzyme

-

Cytochrome P450 reductase (POR)

-

Cytochrome b₅ (optional, to assess its modulatory effect)

-

7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) as a fluorescent substrate

-

NADPH, regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compounds (phenoxyaniline analogs) dissolved in a suitable solvent (e.g., DMSO)

-

HEPES buffer (pH 7.4)

-

96-well microplate reader with fluorescence detection capabilities

Procedure:

-

Reconstitution of the Enzyme System: Prepare a reaction mixture containing CYP2B6, POR, and optionally cytochrome b₅ in a molar ratio (e.g., 1:4:2) in HEPES buffer.

-

Incubation: In a 96-well plate, add the reconstituted enzyme system, the fluorescent substrate 7-EFC (at a concentration close to its Kₘ), and varying concentrations of the test compound. Pre-incubate the mixture for 5 minutes at 37 °C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH.

-

Fluorescence Monitoring: Monitor the formation of the fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (7-HFC), over time using a microplate reader (e.g., excitation at 410 nm and emission at 535 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

HSP90 Inhibition Pathway

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[6][7][8] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Small molecule inhibitors can disrupt the HSP90 chaperone cycle.

Caption: HSP90 inhibition pathway by a small molecule inhibitor.

Experimental Workflow: Synthesis and Biological Evaluation

This diagram illustrates a typical workflow for the synthesis of novel phenoxyaniline derivatives and their subsequent biological evaluation.

References

- 1. 5-Bromo-2-(2-fluorophenoxy)aniline | 946700-02-3 | Benchchem [benchchem.com]

- 2. 946665-07-2|5-Bromo-2-[3-(dimethylamino)phenoxy]aniline|BLD Pharm [bldpharm.com]

- 3. 5-bromo-2-[2-(propan-2-yl)phenoxy]aniline CAS#: [m.chemicalbook.com]

- 4. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small-molecule dual inhibitors targeting heat shock protein 90 for cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Small Molecule Hsp90 Inhibitors: Utilizing Both Fo...: Ingenta Connect [ingentaconnect.com]

In-depth Technical Guide on the Potential Biological Activity of 5-Bromo-2-(2-ethylphenoxy)aniline

A comprehensive review of available scientific literature reveals no specific studies detailing the biological activity, experimental protocols, or signaling pathways associated with 5-Bromo-2-(2-ethylphenoxy)aniline.

While this specific compound has not been the subject of published research, an analysis of structurally related molecules can provide insights into its potential pharmacological profile. Compounds sharing the core motifs of a substituted aniline and a phenoxy ether linkage have demonstrated a wide range of biological activities. This guide will explore the potential activities of this compound by examining the known effects of its structural analogs.

Table 1: Summary of Biological Activities of Structurally Related Compounds

| Compound Class | Sub-class / Example | Reported Biological Activity | Reference |

| Phenoxy Aniline Derivatives | 5-Bromo-2-(2-fluorophenoxy)aniline | Intermediate in pharmaceutical synthesis; potential to interact with enzymes or receptors. | [1] |

| 2-Substituted Aniline Pyrimidine Derivatives | Potent dual Mer/c-Met inhibitors with antiproliferative activities in cancer cells. | [2] | |

| Bromo-Aniline Derivatives | N-Acetyl-2-Bromo-5-Methoxyaniline | Key intermediate in the synthesis of Elacestrant, an active pharmaceutical ingredient. | [3] |

| Schiff base of 5-Bromo-2-hydroxybenzaldehyde and Aniline | Metal complexes exhibit antibacterial activity. | [4] | |

| Phenoxyacetic Acid Derivatives | Various derivatives | Exhibit a broad range of activities including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. | [5] |

| Pyrimidinyl Ether Derivatives | Macitentan | Orally active, potent dual endothelin receptor antagonist. | [6] |

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially interact with several key biological pathways.

Kinase Inhibition

Derivatives of 2-substituted anilines have been identified as potent inhibitors of receptor tyrosine kinases such as Mer and c-Met.[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and motility. Dysregulation of these pathways is a hallmark of many cancers.

DOT Script for a Generic Kinase Inhibition Pathway

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Endothelin Receptor Antagonism

The structural similarity to compounds like Macitentan suggests a potential for this compound to act as an antagonist of endothelin receptors.[6] These G protein-coupled receptors are involved in vasoconstriction and cell proliferation, and their antagonists are used to treat conditions like pulmonary hypertension.

DOT Script for Endothelin Receptor Antagonism Workflow

Caption: Potential antagonism of the endothelin receptor signaling pathway.

Hypothetical Experimental Protocols

Should research on this compound be undertaken, the following experimental workflows could be employed to elucidate its biological activity.

General Workflow for In Vitro Biological Screening

A primary screening cascade would be essential to identify the biological targets of the compound.

DOT Script for a General In Vitro Screening Workflow

Caption: A general workflow for the in vitro biological screening of a novel compound.

Protocol for Antibacterial Activity Screening

Drawing from methodologies used for similar bromo-aniline derivatives, a standard protocol for assessing antibacterial activity would involve determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

While there is no direct experimental evidence for the biological activity of this compound, the known activities of its structural analogs suggest several plausible avenues for investigation. Future research could focus on its potential as a kinase inhibitor, a receptor antagonist, or an antimicrobial agent. The experimental frameworks outlined in this guide provide a starting point for such investigations. Without dedicated studies, any discussion of its biological role remains speculative and is based on the extrapolation from related chemical structures.

References

- 1. 5-Bromo-2-(2-fluorophenoxy)aniline | 946700-02-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploratory Reactions with 5-Bromo-2-(2-ethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines potential exploratory reactions for the novel scaffold, 5-Bromo-2-(2-ethylphenoxy)aniline. Due to the absence of specific literature on this compound, this document serves as a predictive manual, detailing plausible synthetic transformations based on the reactivity of its constituent functional groups: a bromo-substituted aromatic ring, a secondary aniline, and a phenoxy ether linkage. The proposed reactions focus on diversification of the core structure through cross-coupling, amination, and intramolecular cyclization reactions, providing a roadmap for the synthesis of new chemical entities for further investigation. Detailed experimental protocols, based on established methodologies for similar substrates, are provided to facilitate the exploration of this compound's synthetic utility.

Core Structure and Potential Reaction Sites

This compound is a versatile scaffold possessing multiple reactive sites amenable to a variety of chemical transformations. The primary sites for exploratory reactions are the bromine atom on the aniline ring and the amino group, which can participate in intramolecular reactions.

Proposed Exploratory Reactions

The following sections detail potential synthetic transformations for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[1][2][3][4] This reaction would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the aniline ring.

Table 1: Proposed Reagents and Conditions for Suzuki-Miyaura Coupling

| Reagent/Condition | Description | Representative Examples from Literature |

| Boronic Acid/Ester | Aryl, heteroaryl, alkyl, or vinyl boronic acids or their pinacol esters. | Phenylboronic acid, 4-pyridylboronic acid, methylboronic acid |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 with a ligand (e.g., SPhos, XPhos). | Pd(PPh3)4, [Pd(cinnamyl)Cl]2 with CataCXium A.[2] |

| Base | Inorganic base to activate the boronic acid. | K2CO3, K3PO4, Cs2CO3. |

| Solvent | Anhydrous, degassed solvent. | 1,4-Dioxane/water, Toluene, 2-Methyltetrahydrofuran.[2] |

| Temperature | Elevated temperature is typically required. | 80-120 °C. |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of diaryl or alkyl-aryl amines.[5][6][7] This would introduce a secondary or tertiary amine at the 5-position.

Table 2: Proposed Reagents and Conditions for Buchwald-Hartwig Amination

| Reagent/Condition | Description | Representative Examples from Literature |

| Amine | Primary or secondary alkyl or aryl amines. | Aniline, morpholine, benzylamine. |

| Palladium Catalyst | A palladium(0) source. | Pd(OAc)2, Pd2(dba)3. |

| Ligand | Bulky, electron-rich phosphine ligands are crucial. | BINAP, Xantphos, DavePhos, X-Phos.[7] |

| Base | A strong, non-nucleophilic base is required. | NaOt-Bu, KOt-Bu, K3PO4, Cs2CO3.[7] |

| Solvent | Anhydrous, aprotic solvent. | Toluene, Dioxane. |

| Temperature | Elevated temperature is typically required. | 80-110 °C. |

Intramolecular Cyclization: Synthesis of Phenoxazines

The 2-aminophenoxy moiety of the starting material is a precursor for the synthesis of phenoxazine derivatives through intramolecular cyclization. Phenoxazines are a class of heterocyclic compounds with interesting photophysical and biological properties.[8][9][10]

Table 3: Proposed Reagents and Conditions for Intramolecular Phenoxazine Synthesis

| Reagent/Condition | Description | Representative Examples from Literature |

| Catalyst | A copper(I) salt is typically used. | CuI, Cu2O. |

| Ligand | Diamine ligands can accelerate the reaction. | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine. |

| Base | An inorganic base is required. | K2CO3, Cs2CO3, K3PO4. |

| Solvent | High-boiling polar aprotic solvent. | DMF, NMP, Pyridine. |

| Temperature | High temperatures are generally necessary. | 120-180 °C. |

Experimental Protocols

The following are generalized experimental protocols for the proposed reactions, based on literature procedures for analogous substrates. Optimization will be necessary for the specific substrate.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.) is added the solvent (e.g., 1,4-dioxane/water 4:1). The mixture is sparged with an inert gas (N2 or Ar) for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.10 equiv.) is then added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates consumption of the starting material. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with the palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.). The vessel is sealed, removed from the glovebox, and the solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Intramolecular Phenoxazine Synthesis (Ullmann Condensation)

A mixture of this compound (1.0 equiv.), the copper catalyst (e.g., CuI, 0.1-0.2 equiv.), the ligand (e.g., 1,10-phenanthroline, 0.2-0.4 equiv.), and the base (e.g., K2CO3, 2.0 equiv.) in a high-boiling solvent (e.g., DMF) is heated under an inert atmosphere at a high temperature (e.g., 150 °C) for 24-48 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Workflow for Library Synthesis

The exploratory reactions described above can be integrated into a workflow for the generation of a library of diverse analogs for screening in drug discovery programs.

Conclusion

While no specific reactions have been reported for this compound, its structure suggests a rich potential for chemical exploration. The protocols and reaction schemes presented in this guide offer a solid foundation for researchers to begin synthesizing novel derivatives. The amenability of the bromo-substituent to robust and versatile cross-coupling reactions, coupled with the potential for intramolecular cyclization, makes this scaffold a promising starting point for the development of new chemical entities with potential applications in medicinal chemistry and materials science. It is anticipated that the exploration of these pathways will lead to the discovery of compounds with unique and valuable properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. boa.unimib.it [boa.unimib.it]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 5-Bromo-2-(2-ethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the probable mechanism for the formation of 5-Bromo-2-(2-ethylphenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide outlines the most plausible synthetic route, the Ullmann condensation, based on established chemical principles and data from analogous transformations.

Proposed Synthesis Pathway

The formation of this compound is anticipated to proceed via a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation. This reaction involves the formation of a diaryl ether linkage between an aryl halide and a phenol. The most probable precursors for this synthesis are 2,4-dibromoaniline and 2-ethylphenol .

The overall proposed reaction is as follows:

An alternative, though less direct, two-step pathway could involve the Ullmann condensation of 1,2,4-tribromobenzene with 2-ethylphenol to form 1-bromo-4-(2-ethylphenoxy)-2-nitrobenzene, followed by the reduction of the nitro group to an amine. However, the direct coupling with a bromoaniline is a more convergent approach.

The Ullmann Condensation Mechanism

The Ullmann condensation for the formation of diaryl ethers is a well-established reaction in organic synthesis.[1][2][3] The mechanism, while extensively studied, can have subtle variations depending on the specific reactants, catalyst, and ligands used. A generally accepted catalytic cycle is presented below.

Catalytic Cycle of the Ullmann Condensation

Caption: Proposed catalytic cycle for the Ullmann condensation.

The key steps in the mechanism are:

-

Formation of the Copper(I) Catalyst: The active Cu(I) species can be generated in situ from a copper(II) precatalyst or used directly.

-

Oxidative Addition: The aryl halide (2,4-dibromoaniline) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

-

Coordination of the Phenoxide: The deprotonated 2-ethylphenol (2-ethylphenoxide) coordinates to the copper center.

-

Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) intermediate, yielding the final product, this compound, and regenerating the Cu(I) catalyst.

Experimental Protocols (Representative)

As no specific experimental protocol for this compound has been identified in the surveyed literature, a representative procedure based on known Ullmann condensations for the synthesis of similar diaryl ethers is provided below.[4] This protocol should be considered a starting point for optimization.

Reaction Setup:

Caption: A typical experimental workflow for an Ullmann condensation.

Detailed Methodology:

-

Reactant Charging: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromoaniline (1.0 eq.), 2-ethylphenol (1.2 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.

-

Inerting: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Maintain an inert atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture to a temperature between 120 °C and 160 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation (Hypothetical)

The following table summarizes the expected quantitative and qualitative data for the synthesis of this compound. These values are hypothetical and based on typical results for similar compounds.

| Parameter | Expected Value |

| Reactants | |

| 2,4-Dibromoaniline | 1.0 eq. |

| 2-Ethylphenol | 1.2 eq. |

| Copper(I) Iodide | 0.1 eq. |

| Potassium Carbonate | 2.0 eq. |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 140 °C |

| Reaction Time | 12-24 hours |

| Product Characterization | |

| Yield | 60-80% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Molecular Formula | C₁₄H₁₄BrNO |

| Molecular Weight | 292.17 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-6.80 (m, 7H, Ar-H), 4.0 (br s, 2H, NH₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-110 (Ar-C), 24 (CH₂), 14 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: 292.0, 294.0 [M+H]⁺ |

Conclusion

References

solubility of 5-Bromo-2-(2-ethylphenoxy)aniline in organic solvents

An In-depth Technical Guide on the Solubility of 5-Bromo-2-(2-ethylphenoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key consideration for its application in research and drug development. While specific quantitative solubility data for this compound is not publicly available, this document outlines the standard methodologies for determining solubility, presents a framework for data presentation, and illustrates a typical experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding of solubility assessment for novel chemical entities.

Introduction to Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug discovery and development. For a drug to be absorbed and exert its therapeutic effect, it must possess adequate solubility in physiological fluids. Furthermore, the solubility of a compound in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. Poor aqueous solubility is a major reason for the failure of promising drug candidates in the development pipeline.

This compound is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile in a range of organic solvents is a prerequisite for its effective utilization in these fields.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. However, for research and documentation purposes, it is essential to present such data in a structured and comparative manner. The following table serves as a template for how the solubility data of this compound should be presented once determined experimentally.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Non-Polar Solvents | ||||

| n-Hexane | 1.88 | Data Not Available | Data Not Available | Shake-Flask Method |

| Toluene | 2.38 | Data Not Available | Data Not Available | Shake-Flask Method |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 9.08 | Data Not Available | Data Not Available | Shake-Flask Method |

| Tetrahydrofuran (THF) | 7.58 | Data Not Available | Data Not Available | Shake-Flask Method |

| Acetonitrile (ACN) | 37.5 | Data Not Available | Data Not Available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data Not Available | Data Not Available | Shake-Flask Method |

| Polar Protic Solvents | ||||

| Ethanol | 24.55 | Data Not Available | Data Not Available | Shake-Flask Method |

| Methanol | 32.7 | Data Not Available | Data Not Available | Shake-Flask Method |

| Water | 80.1 | Data Not Available | Data Not Available | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the throughput needed.

Equilibrium Solubility Method (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a reliable and accurate method, though relatively low-throughput.

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm PTFE) is commonly used for this purpose.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where a large number of compounds need to be screened, high-throughput solubility assays are often employed. These methods are faster but may be less accurate than the shake-flask method.

Protocol (Example using a 96-well plate format):

-

Compound Preparation: A stock solution of this compound is prepared in a highly soluble solvent, such as DMSO.

-

Dispensing: The stock solution is dispensed into a 96-well microplate.

-

Solvent Addition and Precipitation: The target organic solvent is added to each well, causing the compound to precipitate.

-

Equilibration and Measurement: The plate is shaken for a set period to allow for equilibration. The amount of dissolved compound is then measured, often indirectly. For example, nephelometry can be used to measure the turbidity resulting from precipitated compound, or a direct UV-Vis reading of the supernatant can be taken after centrifugation of the plate.

-

Data Analysis: The solubility is determined by comparing the measurements to a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a research compound like this compound.

Caption: Workflow for Solubility Determination

Conclusion

Technical Guide: Theoretical Yield Calculation for 5-Bromo-2-(2-ethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline. The synthesis is presented as a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. This document outlines the reaction stoichiometry, details experimental protocols, and presents quantitative data in a structured format for clarity and ease of comparison.

Synthetic Pathway and Stoichiometry

The synthesis of this compound is proposed via a two-step reaction sequence. The first step is a nucleophilic aromatic substitution, a variant of the Ullmann condensation, between 2-ethylphenol and 4-bromo-2-fluoro-1-nitrobenzene. This is followed by the reduction of the nitro group in the resulting intermediate to yield the final aniline product.

Step 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (Nucleophilic Aromatic Substitution)

In this step, the phenoxide of 2-ethylphenol acts as a nucleophile, displacing the fluorine atom on 4-bromo-2-fluoro-1-nitrobenzene. The reaction is facilitated by a base to deprotonate the phenol.

Reaction: C₈H₁₀O (2-ethylphenol) + C₆H₃BrFNO₂ (4-bromo-2-fluoro-1-nitrobenzene) → C₁₄H₁₂BrNO₃ (5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene) + HF

The stoichiometry of this reaction is 1:1.

Step 2: Synthesis of this compound (Reduction of Nitro Group)

The nitro group of the intermediate, 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene, is reduced to an amine group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or iron in acetic acid.

Reaction: C₁₄H₁₂BrNO₃ (5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene) + Reducing Agent → C₁₄H₁₄BrNO (this compound)

The stoichiometry of the conversion of the nitro-intermediate to the final aniline product is also 1:1.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

For this calculation, we will assume starting quantities for the initial reactants. Let's assume we start with 10.0 g of 2-ethylphenol and 20.0 g of 4-bromo-2-fluoro-1-nitrobenzene.

Step A: Determine the Moles of Each Reactant

-

Moles of 2-ethylphenol: (10.0 g) / (122.16 g/mol ) = 0.0819 moles

-

Moles of 4-bromo-2-fluoro-1-nitrobenzene: (20.0 g) / (220.0 g/mol ) = 0.0909 moles

Step B: Identify the Limiting Reactant

Based on the 1:1 stoichiometry of the first reaction, the reactant that produces the least amount of product is the limiting reactant. In this case, 2-ethylphenol (0.0819 moles) is the limiting reactant as it is present in a smaller molar amount than 4-bromo-2-fluoro-1-nitrobenzene.

Step C: Calculate the Theoretical Moles of the Product

Since the overall stoichiometry from the limiting reactant (2-ethylphenol) to the final product (this compound) is 1:1, the theoretical number of moles of the product is equal to the moles of the limiting reactant.

-

Theoretical moles of this compound: 0.0819 moles

Step D: Calculate the Theoretical Yield in Grams

-

Theoretical Yield = (Theoretical Moles) x (Molar Mass of Product)

-

Theoretical Yield = 0.0819 moles x 292.17 g/mol = 23.93 grams

Therefore, the theoretical yield of this compound from 10.0 g of 2-ethylphenol and 20.0 g of 4-bromo-2-fluoro-1-nitrobenzene is 23.93 grams.

Data Presentation

The quantitative data for this theoretical yield calculation is summarized in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Mass (g) | Moles | Role |

| 2-Ethylphenol | C₈H₁₀O | 122.16 | 10.0 | 0.0819 | Reactant (Limiting) |

| 4-Bromo-2-fluoro-1-nitrobenzene | C₆H₃BrFNO₂ | 220.00 | 20.0 | 0.0909 | Reactant (Excess) |

| 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene | C₁₄H₁₂BrNO₃ | 322.17 | - | 0.0819 | Intermediate |

| This compound | C₁₄H₁₄BrNO | 292.17[1][2] | - | 0.0819 | Product |

| Theoretical Yield | 23.93 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of this compound.

Protocol 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (Ullmann Condensation)

This procedure is adapted from general methods for copper-catalyzed diaryl ether synthesis.

-

Reactant Preparation: In a dry reaction flask, add 2-ethylphenol (1.0 equivalent), potassium carbonate (2.0 equivalents) as the base, and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).

-

Solvent Addition: Add a suitable high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Aryl Halide: Add 4-bromo-2-fluoro-1-nitrobenzene (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 100-150°C and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol is a general method for the reduction of aromatic nitro compounds using tin and hydrochloric acid.

-

Reactant Setup: In a round-bottom flask, combine the intermediate 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (1.0 equivalent) and granulated tin (2-3 equivalents).

-

Acid Addition: Add a mixture of concentrated hydrochloric acid and ethanol to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring for 1-2 hours, or until the starting material is consumed as indicated by TLC.

-

Basification: Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until the solution is strongly basic. This will precipitate the tin salts.

-

Extraction: Extract the product from the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic pathway for this compound.

Diagram 2: Theoretical Yield Calculation Workflow

Caption: Workflow for theoretical yield calculation.

References

In-Depth Technical Guide on the Safety and Handling of 5-Bromo-2-(2-ethylphenoxy)aniline

This technical guide provides a comprehensive overview of the known and predicted safety information, handling procedures, and general experimental considerations for 5-Bromo-2-(2-ethylphenoxy)aniline. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally related compounds.

Chemical and Physical Properties

While experimental data is limited, the following table summarizes the predicted physical and chemical properties for this compound.

| Property | Value | Source |

| CAS Number | 946700-14-7 | ChemicalBook |

| Molecular Formula | C₁₄H₁₄BrNO | ChemicalBook |

| Molecular Weight | 292.17 g/mol | ChemicalBook |

| Boiling Point | 349.8 ± 37.0 °C | ChemicalBook (Predicted) |

| Density | 1.382 ± 0.06 g/cm³ | ChemicalBook (Predicted) |

| pKa | 3.28 ± 0.10 | ChemicalBook (Predicted) |

Hazard Identification and Toxicity

Specific toxicological data for this compound is not available. However, based on the known hazards of aniline and its brominated derivatives, the following potential hazards should be considered.[1][2][3][4][5][6][7][8]

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |

| Respiratory Sensitization | May cause respiratory irritation.[5] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[9] |

| Carcinogenicity | Aniline and its derivatives are suspected of causing cancer.[6] |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2] The primary target organ for aniline toxicity is the blood, leading to methemoglobinemia.[8] |

| Aquatic Toxicity | Harmful to aquatic life.[3] |

Visualizing the General Toxicological Pathway of Aniline Compounds

Aniline and its derivatives are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.

Caption: General mechanism of aniline-induced methemoglobinemia.

Safety and Handling

Given the potential hazards, strict safety protocols must be followed when handling this compound.[1][3][4][5]

| Aspect | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[3] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles or a face shield.[5] - Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[5] - Respiratory Protection: If working outside a fume hood or with powders, a NIOSH-approved respirator is recommended. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4] |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Recommended workflow for safely handling this compound.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

| Aspect | Recommendation |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[4] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. |

First Aid Measures

In case of exposure, immediate medical attention is necessary.[5]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Experimental Protocols: Synthesis of 2-Aryloxyanilines

While a specific protocol for this compound is not available, it is likely synthesized via common methods for forming C-O bonds between a phenol and an aryl halide, such as the Ullmann condensation or the Buchwald-Hartwig amination.[10][11][12][13][14]

General Protocol for Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction to form aryl ethers.[11][15][16][17][18]

-

Reactants: A substituted phenol (e.g., 2-ethylphenol), a substituted aryl halide (e.g., 2,4-dibromoaniline or a related precursor), a copper catalyst (e.g., CuI, CuO, or copper powder), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF, NMP, or pyridine).

-

Procedure:

-

Combine the aryl halide, phenol, base, and solvent in a reaction vessel.

-

Add the copper catalyst.

-

Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water or an acidic solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also be adapted for C-O bond formation.[10][12][13][14][19]

-

Reactants: A substituted phenol (e.g., 2-ethylphenol), a substituted aryl halide or triflate (e.g., 2,4-dibromoaniline or a related precursor), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos, BINAP), a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene, dioxane, THF).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl halide, phenol, base, palladium catalyst, and ligand in a dry reaction vessel.

-

Add the anhydrous solvent.

-

Heat the reaction mixture (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Visualizing a General Buchwald-Hartwig Experimental Workflow

Caption: General experimental workflow for a Buchwald-Hartwig C-O coupling reaction.

Conclusion

While this compound is a commercially available compound, detailed safety and handling information is scarce. Based on the data for analogous bromo-anilines and aromatic amines, it should be handled as a hazardous substance with appropriate engineering controls and personal protective equipment. The potential for acute toxicity, skin and eye irritation, and long-term health effects such as carcinogenicity necessitates a cautious approach. Any experimental work should be preceded by a thorough risk assessment and adherence to strict safety protocols. The synthesis of this compound likely follows established methodologies for aryloxyaniline formation, such as the Ullmann condensation or Buchwald-Hartwig amination. Researchers are strongly encouraged to obtain a substance-specific SDS from their supplier before commencing any work with this compound.

References

- 1. technopharmchem.com [technopharmchem.com]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. research.rug.nl [research.rug.nl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Ullmann Condensation for the Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline via a copper-catalyzed Ullmann condensation. This diaryl ether linkage formation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, workup, and purification. Additionally, representative data and a visual workflow are presented to facilitate successful execution.

Introduction

The Ullmann condensation is a classic and versatile method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize catalytic amounts of copper, often in conjunction with a ligand, under milder conditions.[3]

This compound is a key intermediate in the development of various therapeutic agents. This application note details a reliable protocol for its synthesis using 2-amino-5-bromophenol and 1-bromo-2-ethylbenzene as starting materials.

Reaction Scheme

The overall reaction is as follows:

Quantitative Data Summary

The following table summarizes typical quantitative data for the Ullmann condensation synthesis of diaryl ethers, which can be expected for the synthesis of this compound. Yields in Ullmann reactions are generally moderate to high, depending on the specific substrates and conditions used.[1][3]

| Parameter | Value | Notes |

| Reactant 1 | 2-Amino-5-bromophenol | 1.0 equivalent |

| Reactant 2 | 1-Bromo-2-ethylbenzene | 1.2 equivalents |

| Catalyst | Copper(I) Iodide (CuI) | 10 mol% |

| Ligand | L-Proline | 20 mol% |

| Base | Potassium Phosphate (K3PO4) | 2.0 equivalents |

| Solvent | Dimethylformamide (DMF) | Anhydrous |

| Reaction Temperature | 110 °C | |

| Reaction Time | 24 hours | |

| Typical Yield | 65-85% | Isolated yield after purification. Yields can vary based on reaction scale and purity of reagents. |

| Purity (Post-Column) | >95% | Determined by HPLC and/or NMR. |

Experimental Protocol

This protocol is based on established methods for Ullmann diaryl ether synthesis.[8][9]

4.1. Materials and Equipment

-

Reagents:

-

2-Amino-5-bromophenol (CAS: 38191-34-3)[5]

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium phosphate (K3PO4), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

4.2. Procedure

-

Reaction Setup:

-

To a dry round-bottom flask, add 2-amino-5-bromophenol (1.0 eq), copper(I) iodide (0.10 eq), L-proline (0.20 eq), and anhydrous potassium phosphate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous dimethylformamide (DMF) via syringe.

-

Add 1-bromo-2-ethylbenzene (1.2 eq) to the mixture via syringe.

-

-

Reaction:

-

Stir the reaction mixture at 110 °C under an inert atmosphere for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Ullmann condensation protocol for the synthesis of this compound.

Caption: Workflow for the Ullmann Condensation Synthesis.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

-

Aryl bromides can be irritating to the skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. scielo.org.mx [scielo.org.mx]

- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2-ethylbenzene 99 1973-22-4 [sigmaaldrich.com]

- 7. 1-Bromo-2-ethylbenzene | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for the Synthesis of Substituted Phenoxyanilines via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2][3] The synthesis of substituted phenoxyanilines, a key structural motif in many biologically active compounds and functional materials, can be efficiently achieved using this methodology.

These application notes provide a detailed overview, experimental protocols, and key considerations for the successful synthesis of substituted phenoxyanilines via the Buchwald-Hartwig amination.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Ligand Exchange: The amine displaces the halide from the palladium center.

-

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination to produce substituted phenoxyanilines. Please note that optimal conditions can vary depending on the specific substrates and should be determined through screening.

Table 1: Reaction Parameters for the Synthesis of Substituted Phenoxyanilines

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-phenoxybenzene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 85 |

| 1-Bromo-3-phenoxybenzene | 4-Methoxyaniline | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 92 |

| 1-Chloro-4-phenoxybenzene | 4-Methylaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | t-BuOH | 100 | 12 | 78 |

| 1-Bromo-4-(4-methoxyphenoxy)benzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 20 | 88 |

| 1-Bromo-4-phenoxybenzene | 3-Nitroaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |

Note: The data presented in this table is a compilation of representative examples from the literature and should be used as a guideline for reaction optimization.

Key Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of substituted phenoxyanilines.

Protocol 1: General Procedure for the Amination of Aryl Bromides

This protocol is adapted from typical Buchwald-Hartwig amination procedures.[4]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

-

Aryl bromide (e.g., 1-bromo-4-phenoxybenzene)

-

Substituted aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the aniline (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Xantphos (0.04 mmol, 4 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous and degassed toluene (5 mL) via syringe.

-

Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrates with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted phenoxyaniline.

Protocol 2: Amination of an Electron-Rich Aryl Chloride

This protocol is a representative procedure for the coupling of more challenging aryl chlorides.

Materials:

-

Aryl chloride (e.g., 1-chloro-4-phenoxybenzene)

-

Substituted aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos

-

Potassium phosphate (K₃PO₄)

-

Anhydrous tert-butanol (t-BuOH)

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with the aryl chloride (1.0 mmol, 1.0 equiv), the aniline (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), RuPhos (0.06 mmol, 6 mol%), and Pd(OAc)₂ (0.03 mmol, 3 mol%).

-

Seal the tube, remove it from the glovebox, and add anhydrous and degassed t-BuOH (5 mL) via syringe under a positive pressure of argon.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction until the starting material is consumed as determined by GC-MS or TLC.

-

After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the product.

Troubleshooting and Key Considerations

-